molecular formula C12H12O3 B2627855 (Z)-ethyl 3-(4-formylphenyl)acrylate CAS No. 92636-27-6

(Z)-ethyl 3-(4-formylphenyl)acrylate

Cat. No.: B2627855
CAS No.: 92636-27-6
M. Wt: 204.225
InChI Key: PTLYUOHNLZBHKB-FPLPWBNLSA-N
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Description

(Z)-ethyl 3-(4-formylphenyl)acrylate: is an organic compound that belongs to the class of acrylates It is characterized by the presence of an ethyl ester group attached to a 3-(4-formylphenyl)acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-ethyl 3-(4-formylphenyl)acrylate typically involves the reaction of ethyl acrylate with 4-formylbenzaldehyde under specific conditions. One common method is the Knoevenagel condensation, where the aldehyde group of 4-formylbenzaldehyde reacts with the active methylene group of ethyl acrylate in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-ethyl 3-(4-formylphenyl)acrylate can undergo oxidation reactions, particularly at the formyl group, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The acrylate moiety can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can attack the carbon-carbon double bond.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like triethylamine.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted acrylates with various functional groups.

Scientific Research Applications

Chemistry: In organic synthesis, (Z)-ethyl 3-(4-formylphenyl)acrylate serves as a building block for the synthesis of more complex molecules. It is used in the preparation of various heterocyclic compounds and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its formyl group can be modified to create derivatives with enhanced biological activity. Additionally, it can be used in the development of fluorescent probes for biological imaging.

Industry: In the material science industry, this compound is used in the production of polymers and copolymers with specific properties. These materials find applications in coatings, adhesives, and as components in electronic devices.

Mechanism of Action

The mechanism of action of (Z)-ethyl 3-(4-formylphenyl)acrylate depends on its specific application. In organic synthesis, it acts as an electrophile due to the presence of the formyl group, which can undergo nucleophilic addition reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways involved would depend on the nature of the derivative and its intended use.

Comparison with Similar Compounds

    (E)-ethyl 3-(4-formylphenyl)acrylate: This is the geometric isomer of (Z)-ethyl 3-(4-formylphenyl)acrylate, differing in the spatial arrangement around the double bond.

    Ethyl 3-(4-formylphenyl)propanoate: This compound has a similar structure but lacks the double bond in the acrylate moiety.

    Methyl 3-(4-formylphenyl)acrylate: Similar to this compound but with a methyl ester group instead of an ethyl ester group.

Uniqueness: The uniqueness of this compound lies in its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different physical and chemical properties compared to its isomers and analogs, making it valuable for specific applications in synthesis and material science.

Properties

IUPAC Name

ethyl (Z)-3-(4-formylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-9H,2H2,1H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLYUOHNLZBHKB-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C\C1=CC=C(C=C1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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